An In-depth Technical Guide to the Synthesis of Alverine Citrate from 3-Phenyl-1-Propanol
An In-depth Technical Guide to the Synthesis of Alverine Citrate from 3-Phenyl-1-Propanol
For Researchers, Scientists, and Drug Development Professionals
This whitepaper provides a comprehensive technical overview of the synthesis of Alverine Citrate, a prominent antispasmodic agent, commencing from the readily available starting material, 3-phenyl-1-propanol. This guide is intended for an audience with a professional background in chemical and pharmaceutical sciences, offering detailed experimental protocols, quantitative data summaries, and visual representations of the synthetic pathway and its mechanism of action.
Introduction
Alverine citrate is the citrate salt of N-ethyl-N-(3-phenylpropyl)benzenepropanamine. It functions as a direct-acting smooth muscle relaxant and is clinically utilized in the management of irritable bowel syndrome and other functional gastrointestinal disorders.[1][2] The synthesis of Alverine Citrate from 3-phenyl-1-propanol is a multi-step process involving the formation of key intermediates. This document outlines a common and effective synthetic route, providing detailed procedural information extracted from scientific literature and patent documents.
Physicochemical Properties of Alverine Citrate
A summary of the key physicochemical properties of Alverine Citrate is presented in Table 1.
| Property | Value | Source |
| Molecular Formula | C₂₆H₃₅NO₇ | PubChem CID: 21718 |
| Molecular Weight | 473.6 g/mol | PubChem CID: 21718 |
| Appearance | White to off-white solid | ChemicalBook |
| Solubility | Slightly soluble in water and methylene chloride; sparingly soluble in ethanol (96%) | ChemicalBook |
| IUPAC Name | N-ethyl-3-phenyl-N-(3-phenylpropyl)propan-1-amine;2-hydroxypropane-1,2,3-tricarboxylic acid | PubChem CID: 21718 |
Synthetic Pathway Overview
The synthesis of Alverine Citrate from 3-phenyl-1-propanol proceeds through a four-step sequence. The overall workflow is depicted in the following diagram.
Caption: Synthetic workflow for Alverine Citrate from 3-phenyl-1-propanol.
Experimental Protocols
The following sections provide detailed experimental procedures for each step of the synthesis.
Step 1: Synthesis of 3-Phenylpropyl Bromide
This step involves the conversion of the primary alcohol, 3-phenyl-1-propanol, to the corresponding alkyl bromide via a substitution reaction.
Reaction: 3-Phenyl-1-propanol + HBr → 3-Phenylpropyl Bromide + H₂O
Experimental Protocol (based on CN101838205A): [3]
-
To a 250 mL flask, add 50 mL of water followed by the careful addition of 70 mL of concentrated sulfuric acid.
-
After cooling the mixture to room temperature, add 68 g of 3-phenyl-1-propanol and 75 g of sodium bromide.
-
Heat the mixture to reflux.
-
Upon completion of the reaction, separate the organic layer.
-
Wash the organic layer successively with 100 mL of water containing 5 mL of sulfuric acid, 100 mL of water, and 100 mL of saturated sodium bicarbonate solution.
-
Finally, wash the organic layer three times with 100 mL of water.
-
The resulting orange oily liquid is 3-phenylpropyl bromide.
Quantitative Data:
| Reactant/Product | Molecular Weight ( g/mol ) | Amount | Moles | Yield |
| 3-Phenyl-1-propanol | 136.19 | 68 g | 0.5 | - |
| Sodium Bromide | 102.89 | 75 g | 0.73 | - |
| 3-Phenylpropyl Bromide | 199.09 | 80 g (crude) | 0.4 | ~80% |
Step 2: Synthesis of N-Ethyl-3-phenylpropylamine
This step involves the nucleophilic substitution of the bromide in 3-phenylpropyl bromide by ethylamine.
Reaction: 3-Phenylpropyl Bromide + CH₃CH₂NH₂ → N-Ethyl-3-phenylpropylamine + HBr
Experimental Protocol (based on CN101838205A): [3]
-
In a 250 mL flask, place 100 mL of ethylamine solution.
-
Under an ice bath, add 9.9 g (0.05 mol) of 3-phenylpropyl bromide dropwise.
-
Maintain the reaction under the ice bath for 4 hours.
-
Continue the reaction at room temperature, monitoring by TLC.
-
After the reaction is complete, add 50 mL of water and stir for 20 minutes.
-
Separate the organic layer.
-
Extract the aqueous layer three times with 50 mL of diethyl ether.
-
Combine the organic layers and the ether extracts and dry over anhydrous sodium sulfate.
-
Remove the solvent by rotary evaporation to obtain a pale brown liquid.
Quantitative Data:
| Reactant/Product | Molecular Weight ( g/mol ) | Amount | Moles | Yield |
| 3-Phenylpropyl Bromide | 199.09 | 9.9 g | 0.05 | - |
| N-Ethyl-3-phenylpropylamine | 163.26 | 8 g | 0.049 | 98% |
Step 3: Synthesis of Alverine Base (N-ethyl-N-(3-phenylpropyl)benzenepropanamine)
This step involves the reaction of N-ethyl-3-phenylpropylamine with another molecule of 3-phenylpropyl bromide. An alternative "one-pot" synthesis from 3-phenylpropyl bromide and ethylamine hydrochloride is also presented.
Reaction: N-Ethyl-3-phenylpropylamine + 3-Phenylpropyl Bromide → N-ethyl-N-(3-phenylpropyl)benzenepropanamine + HBr
"One-Pot" Experimental Protocol (based on CN103508898A): [4]
-
In a 250 mL flask, add 20 g (0.10 mol) of 3-phenylpropyl bromide, 4.1 g (0.05 mol) of ethylamine hydrochloride, 0.2 g of tetrabutylammonium bromide, and 50 mL of sodium hydroxide solution (35-40%).
-
Heat the stirring mixture to 85-90 °C and maintain this temperature, monitoring the reaction by TLC.
-
After the reaction is complete, extract the aqueous layer three times with ethyl acetate.
-
Combine the organic layers and dry over anhydrous sodium sulfate.
-
Filter and concentrate the filtrate under reduced pressure to obtain a brown liquid.
Quantitative Data ("One-Pot" Method):
| Reactant/Product | Molecular Weight ( g/mol ) | Amount | Moles | Yield |
| 3-Phenylpropyl Bromide | 199.09 | 20 g | 0.10 | - |
| Ethylamine Hydrochloride | 81.54 | 4.1 g | 0.05 | - |
| Alverine Base | 281.44 | 13.5 g | 0.048 | 96% |
Step 4: Synthesis of Alverine Citrate
The final step is the salification of the alverine free base with citric acid.
Reaction: N-ethyl-N-(3-phenylpropyl)benzenepropanamine + Citric Acid → Alverine Citrate
Experimental Protocol (based on CN103508898A):
-
Dissolve 13.5 g of the alverine base obtained in the previous step in 100 mL of dehydrated ethanol.
-
In a separate flask, dissolve 9.2 g (0.048 mol) of citric acid in 100 mL of dehydrated ethanol.
-
Add the citric acid solution to the alverine base solution with stirring.
-
Stir the mixture at room temperature, which will result in the precipitation of a solid.
-
Filter the solid, wash, and dry.
-
Recrystallize the product from dehydrated ethanol to obtain Alverine Citrate.
Quantitative Data:
| Reactant/Product | Molecular Weight ( g/mol ) | Amount | Moles | Yield |
| Alverine Base | 281.44 | 13.5 g | 0.048 | - |
| Citric Acid | 192.12 | 9.2 g | 0.048 | - |
| Alverine Citrate | 473.57 | 15.2 g | 0.032 | 66.9% |
Mechanism of Action: 5-HT₁ₐ Receptor Antagonism
Alverine Citrate exerts its pharmacological effects, at least in part, through its activity as a 5-HT₁ₐ receptor antagonist. The 5-HT₁ₐ receptor is a G-protein coupled receptor (GPCR) that is negatively coupled to adenylyl cyclase via an inhibitory G-protein (Gi/o). Antagonism of this receptor by Alverine Citrate blocks the downstream signaling cascade initiated by serotonin (5-HT), which is implicated in the modulation of gastrointestinal motility and visceral sensitivity.
The signaling pathway of the 5-HT₁ₐ receptor is illustrated below.
Caption: Simplified signaling pathway of the 5-HT₁ₐ receptor and the antagonistic action of Alverine Citrate.
Analytical Characterization
The identity and purity of the synthesized Alverine Citrate can be confirmed using various analytical techniques:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are used to elucidate the chemical structure of the molecule.
-
Infrared (IR) Spectroscopy: IR spectroscopy can be used for the identification and quantification of Alverine Citrate, with a characteristic band at 2052 cm⁻¹ being useful for quantification.
-
Mass Spectrometry (MS): Mass spectrometry is employed to determine the molecular weight and fragmentation pattern of the compound.
Conclusion
This technical guide has detailed a robust and well-documented synthetic route for the preparation of Alverine Citrate from 3-phenyl-1-propanol. The provided experimental protocols and quantitative data offer a solid foundation for researchers and drug development professionals working on the synthesis and characterization of this important pharmaceutical agent. The visualization of the synthetic workflow and the mechanism of action through its interaction with the 5-HT₁ₐ receptor signaling pathway provides a clear and concise summary of the core concepts. It is imperative that all experimental work is conducted in a controlled laboratory setting with appropriate safety precautions.
References
- 1. Alverine Citrate | C26H35NO7 | CID 21718 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. alverine citrate | SGD [yeastgenome.org]
- 3. CN101838205A - New method for preparing alverine citrate - Google Patents [patents.google.com]
- 4. CN103508898A - Novel preparation method of alverine citrate - Google Patents [patents.google.com]
